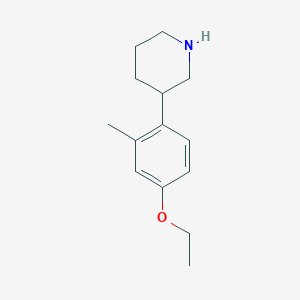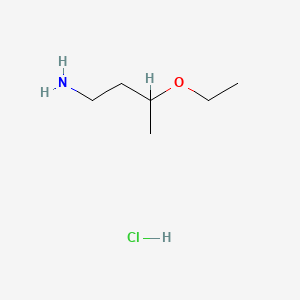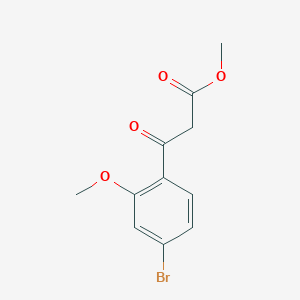
Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-bromo-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of 3-(4-azido-2-methoxyphenyl)-3-oxopropanoate or 3-(4-thiocyanato-2-methoxyphenyl)-3-oxopropanoate.
Reduction: Formation of 3-(4-bromo-2-methoxyphenyl)-3-hydroxypropanoate.
Oxidation: Formation of 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(4-iodo-2-methoxyphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H11BrO4 |
|---|---|
Poids moléculaire |
287.11 g/mol |
Nom IUPAC |
methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11BrO4/c1-15-10-5-7(12)3-4-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 |
Clé InChI |
MDTFDBPRRPIVTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Br)C(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


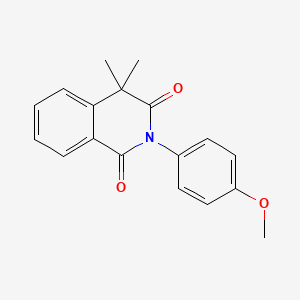

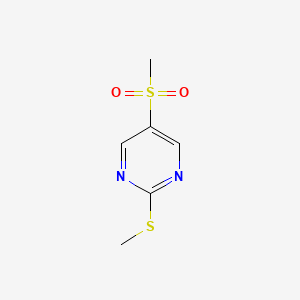
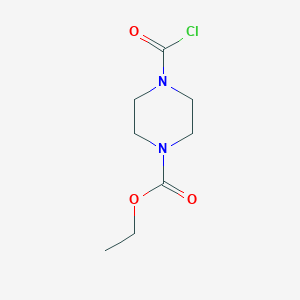

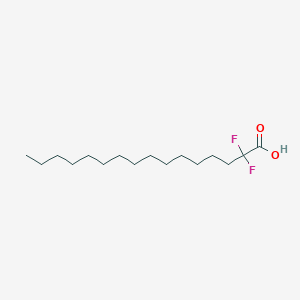
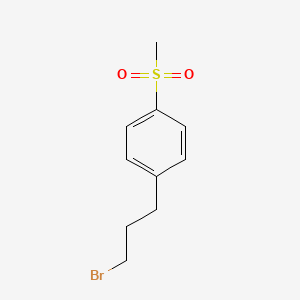
![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)

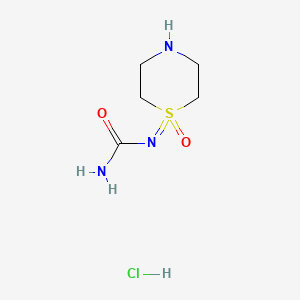
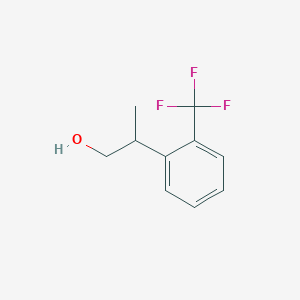
![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
